Ailantinol B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

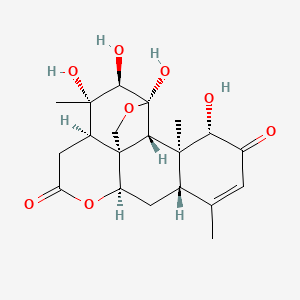

Ailantinol B, also known as this compound, is a useful research compound. Its molecular formula is C20H26O8 and its molecular weight is 394.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for establishing the purity of Ailantinol B in natural product research?

- Answer : Purity validation requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is essential for quantifying impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity . For novel compounds, elemental analysis and mass spectrometry (HRMS) should supplement these methods. Ensure reproducibility by documenting solvent systems, column specifications, and calibration curves in the experimental section .

Q. How should researchers design initial bioactivity screening experiments for this compound?

- Answer : Prioritize in vitro assays targeting mechanisms relevant to this compound’s reported pharmacological properties (e.g., anti-inflammatory or cytotoxic activity). Use dose-response curves with at least five concentrations to establish IC₅₀ values. Include positive controls (e.g., dexamethasone for inflammation) and triplicate measurements to assess variability . Predefine statistical significance thresholds (e.g., p < 0.05 using ANOVA with post-hoc tests) to avoid data dredging .

Q. What criteria should guide the selection of extraction and isolation methods for this compound from plant sources?

- Answer : Optimize extraction based on polarity (e.g., ethanol-water gradients) and stability (e.g., avoiding high temperatures that degrade terpenoids). Validate efficiency via yield comparisons and purity assessments. For isolation, combine column chromatography (silica gel, Sephadex) with preparative HPLC, referencing published protocols for analogous compounds . Document solvent recovery rates and environmental safety protocols to align with green chemistry principles.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological data across studies?

- Answer : Conduct a systematic review to identify confounding variables (e.g., cell line heterogeneity, solvent effects). Replicate conflicting experiments under standardized conditions, ensuring adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles . Use meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and subgroup analyses to isolate contributing factors (e.g., assay type, dosage) .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Answer : Integrate multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR) to map metabolic perturbations. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing of candidate targets . Use pathway enrichment tools (e.g., KEGG, GO) to contextualize results and prioritize hypotheses .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS plasma profiling. Perform tissue distribution studies and assess metabolite activity via in vitro bioassays. Utilize physiologically based pharmacokinetic (PBPK) modeling to predict human dosing scenarios . If poor bioavailability is observed, explore formulation strategies (e.g., nanoencapsulation) with in vitro dissolution testing .

Q. What statistical and computational methods are recommended for analyzing this compound’s structure-activity relationships (SAR)?

- Answer : Employ quantum mechanical calculations (DFT) to map electronic properties and molecular docking (AutoDock Vina) to predict target binding affinities. Validate predictions with site-directed mutagenesis or X-ray crystallography . For SAR modeling, use partial least squares regression (PLS-R) or machine learning (random forests) to correlate descriptors (e.g., logP, polar surface area) with activity .

Q. Methodological Best Practices

- Data Integrity : Maintain raw datasets in open-access repositories (e.g., Zenodo) with unique DOIs. Use version control software (e.g., Git) to track analytical workflows .

- Replication : Follow MATE (Methods and Analysis Transparency Enhancements) guidelines: report equipment calibration dates, reagent lot numbers, and software versions .

- Ethical Compliance : Obtain IRB approval for studies involving human-derived samples (e.g., primary cell lines) and declare conflicts of interest .

Propiedades

Fórmula molecular |

C20H26O8 |

|---|---|

Peso molecular |

394.4 g/mol |

Nombre IUPAC |

(1S,4R,5R,6S,7R,11R,13S,17S,18S,19R)-4,5,6,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |

InChI |

InChI=1S/C20H26O8/c1-8-4-10(21)14(23)17(2)9(8)5-12-19-7-27-20(26,15(17)19)16(24)18(3,25)11(19)6-13(22)28-12/h4,9,11-12,14-16,23-26H,5-7H2,1-3H3/t9-,11-,12+,14+,15+,16+,17+,18-,19+,20+/m0/s1 |

Clave InChI |

WTDQKXYYDYGVFN-PYCUNDFFSA-N |

SMILES isomérico |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@H]4CC(=O)O3)(C)O)O)(OC5)O)C)O |

SMILES canónico |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4CC(=O)O3)(C)O)O)(OC5)O)C)O |

Sinónimos |

ailantinol B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.